(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one
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Overview
Description
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-chlorobenzaldehyde with 4-hydroxy-4-methylpentan-2-one in the presence of a base such as sodium hydroxide in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure with a different substitution pattern on the phenyl ring.
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Contains a diazenyl group instead of a hydroxy group.
4-Bromo-N’-[(E)-(2-chlorophenyl)methylene]benzohydrazide: Contains a hydrazide group instead of a hydroxy group.
Uniqueness
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,15)11(14)8-7-9-5-3-4-6-10(9)13/h3-8,15H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUUASYJOEBMN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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